macrolactin F -

macrolactin F

Catalog Number: EVT-1596683
CAS Number:
Molecular Formula: C24H34O5
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
macrolactin F is a natural product found in Bacillus with data available.
Overview

Macrolactin F is a member of the macrolactin family, which consists of natural products characterized by their 24-membered lactone structure. These compounds are primarily isolated from marine-derived microorganisms, particularly species of Bacillus. Macrolactin F exhibits notable biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in pharmaceutical research.

Source

Macrolactin F is predominantly derived from marine bacteria, specifically strains of Bacillus subtilis. The isolation process typically involves culturing these bacteria in specific media and extracting the metabolites using organic solvents. For example, a study reported the extraction of macrolactin F from the supernatant of bacterial cultures using ethyl acetate after centrifugation .

Classification

Macrolactin F belongs to the class of polyketides, which are secondary metabolites produced by various organisms through the polyketide synthase pathway. This class is known for its diverse structures and biological activities, with macrolactins being recognized for their potential as antibiotics and anti-inflammatory agents .

Synthesis Analysis

Methods

The synthesis of macrolactin F can be achieved through both natural extraction and synthetic methodologies. Natural extraction involves culturing Bacillus strains in liquid media, followed by solvent extraction. In synthetic approaches, enantioselective synthesis techniques are employed to construct specific fragments of the molecule.

Technical Details

One notable synthetic method includes a convergent synthesis strategy that assembles the C7–C24 fragment of macrolactin F from four main chemical fragments. This method emphasizes stereochemical control to achieve the desired enantiomeric form . The use of advanced chromatography techniques such as high-performance liquid chromatography assists in purifying the synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of macrolactin F features a 24-membered lactone ring, which contributes to its unique chemical properties and biological activities. The compound contains multiple functional groups, including hydroxyl and carbonyl groups.

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are utilized to elucidate the structure of macrolactin F. For instance, high-resolution fast atom bombardment mass spectrometry has been used to determine its molecular formula as C24H34O5 . NMR data reveal critical information about the arrangement of hydrogen and carbon atoms within the molecule.

Chemical Reactions Analysis

Reactions

Macrolactin F participates in various chemical reactions that can modify its structure and enhance its biological activity. For example, derivatives such as 7-O-succinyl macrolactin F have been synthesized to investigate their binding affinities against target proteins involved in bacterial iron acquisition .

Technical Details

The reactions often involve functional group modifications through esterification or glycosylation processes. These modifications can significantly influence the compound's pharmacological properties and efficacy.

Mechanism of Action

Process

The mechanism of action for macrolactin F primarily involves its interaction with bacterial cell membranes, leading to disruption of cellular functions. It has been shown to inhibit key enzymes involved in bacterial growth and replication.

Data

Molecular docking studies indicate that macrolactin F exhibits strong binding affinities to specific bacterial receptors, which can disrupt essential metabolic pathways. For instance, binding affinities measured during docking simulations revealed values around −8.5 kcal/mol for modified derivatives .

Physical and Chemical Properties Analysis

Physical Properties

Macrolactin F is typically a solid at room temperature with a characteristic melting point that varies depending on purity and crystallization conditions. Its solubility is influenced by the presence of polar functional groups within its structure.

Chemical Properties

The compound displays notable stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to extreme pH or temperature variations. Analytical methods such as infrared spectroscopy provide insights into functional groups present in macrolactin F, revealing absorbance peaks associated with carbonyl and hydroxyl groups .

Applications

Scientific Uses

Macrolactin F has significant potential in scientific research due to its antimicrobial properties. It is being investigated for use as a natural antibiotic against resistant bacterial strains. Additionally, studies have explored its anti-inflammatory effects, suggesting applications in treating inflammatory diseases . The ongoing research aims to develop derivatives with enhanced bioactivity and lower toxicity profiles for therapeutic use.

Biosynthesis and Genetic Regulation of Macrolactin F

Polyketide Synthase (PKS) Gene Clusters in Bacillus spp.

Modular Organization of PKS Pathways for Macrolactin Synthesis

Macrolactin F (MLN-F) is biosynthesized by giant multi-enzyme complexes classified as trans-acyltransferase polyketide synthases (trans-AT PKS). These clusters deviate from canonical PKS architectures by employing standalone acyltransferase enzymes that service multiple modules. In Bacillus velezensis FZB42, the 54.8 kb mln gene cluster (BGC0000181) comprises nine open reading frames (pks2A–pks2I) [3] [8]. Each module incorporates distinct catalytic domains for substrate activation, elongation, and functional group modification:

  • Starter Module: Initiated by malonyl-CoA transacylase (Pks2A), which loads malonyl-CoA onto the first acyl carrier protein (ACP) [8].
  • Elongation Modules: Eleven elongation modules (Pks2B–Pks2H) incorporate acetate or malonate extender units. Key domains include ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and ACP [8] [10].
  • Terminal Module: Catalyzed by a thioesterase (TE) domain in Pks2H, facilitating macrocycle formation through lactonization [8].

Table 1: Modular Organization of PKS for Macrolactin F Biosynthesis

ModuleGene(s)Core DomainsFunction
Starterpks2AATMalonyl-CoA loading
1pks2BKS-KR-ACPInitial chain elongation & ketoreduction
2pks2BKS-DH-KR-ACPElongation, dehydration, reduction
3pks2B/pks2CKS-DH-KR-ACPIterative elongation & modification
............
11pks2G/pks2HKS-DH-KR-TE-ACPFinal elongation & macrocyclization

The trans-AT architecture enhances metabolic flexibility, enabling Bacillus spp. to produce MLN-F alongside structural variants like macrolactin A and 7-O-malonyl macrolactin [3] [10].

Regulatory Mechanisms of PKS Expression in Native Producers

Expression of the mln cluster is governed by hierarchical regulatory networks integrating environmental cues:

  • Global Transcriptional Regulators: DegU and ComA directly bind promoters of PKS genes. DegU activates surfactin and macrolactin synthesis under nutrient limitation, while ComA regulates quorum sensing-dependent expression [6] [10].
  • Stress-Responsive Adaptations: Adaptive laboratory evolution (ALE) of Bacillus siamensis under saline stress selected mutants with 71% enhanced macrolactin yields. Mutations in hisD (histidinol dehydrogenase) upregulated NADPH supply, indirectly fueling PKS activity [2].
  • Sigma Factors: σH and σW modulate oxidative stress responses, with σW-dependent promoters upstream of pks2B linking antibiotic production to cellular redox state [3].

Table 2: Regulatory Genes Influencing MLN-F Biosynthesis

RegulatorTypeTargetInducing Signal
DegUResponse regulatorpks2A promoterNutrient depletion
ComATranscription factorPKS operonsQuorum sensing (autoinducers)
σWSigma factorpks2B promoterOxidative stress
hisDD41YMetabolic enzymeNADPH metabolismSaline stress (ALE-derived)

Post-Translational Modifications in Macrolactin F Biosynthesis

Role of Glycosyltransferases in Derivative Formation

Unlike macrolactins A and S, MLN-F lacks glycosylation modifications. Genome mining of Bacillus PKS clusters confirms the absence of glycosyltransferase genes within the mln locus [8] [10]. This distinguishes MLN-F from glycosylated congeners like macrolactin R, which contains a hexose moiety attached at C-15.

Acyltransferase-Mediated Succinylation and Malonylation

Acyltransferases drive diversification of the macrolactin core scaffold through esterification:

  • Malonylation: 7-O-Malonyl macrolactin F arises via malonyltransferase activity, likely catalyzed by promiscuous trans-AT domains (e.g., Pks2A) that transfer malonyl groups to C-7 hydroxyls [3] [8].
  • Succinylation: In Bacillus amyloliquefaciens, 7-O-succinyl macrolactin A synthesis requires succinyl-CoA acyltransferases. Homologous enzymes in MLN-F producers may facilitate analogous modifications at C-7 or C-23 positions [7].
  • Acetylation: Lysine acetylation of PKS enzymes regulates MLN-F output. Acetylome analyses reveal acetylation of KR domains in B. amyloliquefaciens PKSs, modulating substrate channeling and catalytic efficiency [6].

Properties

Product Name

macrolactin F

IUPAC Name

(3Z,5E,8S,9E,11Z,14S,19E,24R)-8,14-dihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,19-pentaene-2,16-dione

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C24H34O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,9-12,14,18,20-21,23,25,27H,3,7-8,13,15-17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,18-12-/t20-,21-,23+/m1/s1

InChI Key

KMKZBIGDFUKDCN-QLVJNLMHSA-N

Synonyms

macrolactin F

Canonical SMILES

CC1CCCC=CCCC(=O)CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O

Isomeric SMILES

C[C@@H]1CCC/C=C/CCC(=O)C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O

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